molecular formula C8H16N2O3 B13983915 Tert-butyl 2-propionylhydrazinecarboxylate

Tert-butyl 2-propionylhydrazinecarboxylate

Cat. No.: B13983915
M. Wt: 188.22 g/mol
InChI Key: ZQSOYUYQHRGXAA-UHFFFAOYSA-N
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Description

Tert-butyl 2-propionylhydrazinecarboxylate is a chemical compound that belongs to the class of organic compounds known as hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a carboxylate group (-COO-). The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-propionylhydrazinecarboxylate typically involves the reaction of tert-butyl carbazate with a propionyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-propionylhydrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include azo compounds, alcohol derivatives, and various substituted hydrazinecarboxylates. These products can have different properties and applications depending on their structure .

Scientific Research Applications

Tert-butyl 2-propionylhydrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-propionylhydrazinecarboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. This interaction can influence various biochemical pathways, making it useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbazate: A precursor in the synthesis of tert-butyl 2-propionylhydrazinecarboxylate.

    Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another hydrazinecarboxylate with similar reactivity.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used in the synthesis of pharmaceuticals

Uniqueness

This compound is unique due to its specific structure, which combines the steric hindrance of the tert-butyl group with the reactivity of the hydrazine and carbonyl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

IUPAC Name

tert-butyl N-(propanoylamino)carbamate

InChI

InChI=1S/C8H16N2O3/c1-5-6(11)9-10-7(12)13-8(2,3)4/h5H2,1-4H3,(H,9,11)(H,10,12)

InChI Key

ZQSOYUYQHRGXAA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)OC(C)(C)C

Origin of Product

United States

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